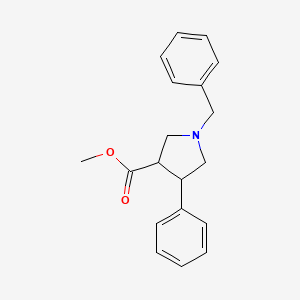

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

Overview

Description

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate is a pyrrolidine-based ester compound characterized by a benzyl group at position 1, a phenyl group at position 4, and a methyl ester at position 2. Its molecular formula is C₁₉H₂₁NO₂, with a molar mass of 295.38 g/mol.

This compound belongs to a class of nitrogen-containing heterocycles often explored for pharmaceutical applications, including enzyme inhibition or receptor modulation, due to their structural rigidity and capacity for hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction forms N,N-bis(β-methoxycarbonylethyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into various amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

- Lead Compound for Drug Development : This compound is investigated for its potential therapeutic properties, particularly in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for anticonvulsant drugs.

- Mechanism of Action : The compound may interact with neurotransmitter receptors, influencing neurotransmission and exhibiting potential anticonvulsant effects by modulating GABAergic transmission.

Biological Research

- Model Compound : Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate serves as a model for studying the interactions of pyrrolidine derivatives with biological systems. It aids in understanding structure-activity relationships (SAR) in drug design .

- Antimicrobial Activity : Related compounds have shown potential in inhibiting bacterial secretion systems, suggesting applications in antimicrobial therapy against resistant strains .

Industrial Chemistry

- Synthesis of Specialty Chemicals : The compound is utilized in the synthesis of high-value chemical products due to its unique structural features. Its derivatives are explored for various industrial applications, including the production of organic buffers used in cell cultures .

Anticonvulsant Activity

A study demonstrated that this compound exhibited significant anticonvulsant effects in animal models. The modulation of GABAergic transmission was identified as a key mechanism behind its activity .

Inhibition of Bacterial Secretion Systems

Research indicated that certain derivatives could inhibit bacterial type III secretion systems, highlighting their potential use in developing treatments for bacterial infections resistant to conventional antibiotics .

Data Table: Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Pyrrolidine ring with benzyl and phenyl | Anticonvulsant properties | Modulates GABAergic transmission |

| 4-Phenylpyrrolidine-3-carboxylic acid | Pyrrolidine ring with carboxylic acid | Enzyme interaction | Different stereochemistry affects activity |

| Methyl 4-phenylpyrrolidine-3-carboxylate | Similar structure without benzyl group | Potentially different receptor interactions | Unique methylation alters binding affinity |

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following structurally related compounds differ in substituents at position 4 of the pyrrolidine ring, electronic properties, and stereochemistry:

Key Analogs

Methyl (3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate (CAS: 898547-79-0) Substituent: 4-methylphenyl Molecular formula: C₂₀H₂₃NO₂ Molar mass: 309.41 g/mol

Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (CAS: 862283-69-0) Substituent: 4-chlorophenyl Molecular formula: C₁₉H₂₀ClNO₂ Molar mass: 329.82 g/mol

Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate (CAS: 960297-80-7) Substituent: 3-fluorophenyl Molecular formula: C₁₉H₂₀FNO₂ Molar mass: 313.37 g/mol

Data Table: Comparative Properties

Key Differences and Implications

The 4-methylphenyl analog follows (~3.1), while the target compound and 3-fluorophenyl analog are less lipophilic (~2.8–2.9) .

Electronic and Steric Effects:

- The 4-methylphenyl group’s electron-donating nature may stabilize adjacent hydrogen-bonding interactions, while the 4-chloro and 3-fluoro substituents introduce electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic environments .

Stereochemical Considerations:

- The (3R,4S) configuration in the 4-methylphenyl and 3-fluorophenyl analogs could influence crystal packing and intermolecular interactions, as seen in studies using SHELX and ORTEP-III for crystallographic analysis .

Biological Relevance:

- Fluorine’s small size and high electronegativity in the 3-fluorophenyl analog may enhance metabolic stability compared to the bulkier 4-methylphenyl group .

Biological Activity

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate (CAS Number: 87813-03-4) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

This compound features a pyrrolidine ring with both benzyl and phenyl substituents, contributing to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 295.38 g/mol. Its unique substitution pattern may influence its interactions with biological targets, making it a subject of interest in drug development and pharmacological studies.

The mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific enzymes and receptors. The pyrrolidine ring structure allows for potential interactions with various biological molecules, influencing their activity. Research indicates that the compound can undergo reactions at the benzylic position, which may further modify its biological efficacy.

Anticancer Properties

Recent studies have investigated the anticancer activity of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated varying levels of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this pyrrolidine derivative were tested against A549 human lung adenocarcinoma cells, revealing that modifications in the chemical structure significantly affected their anticancer potency .

| Compound | EC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 66 | A549 |

| Related Compound B | 61 | A549 |

The effectiveness of these compounds was compared against standard chemotherapeutics like cisplatin, highlighting the need for further investigation into their potential as alternative treatments .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for antimicrobial activity . Studies indicate that certain derivatives exhibit activity against multidrug-resistant pathogens; however, specific data on this compound's efficacy against various bacterial strains remains limited .

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing various pyrrolidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The research underscored the relationship between molecular structure and pharmacological effects, providing insights into how this compound could be optimized for better therapeutic outcomes .

- Pharmacokinetics : Current research is ongoing to determine the pharmacokinetic profile of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for assessing its viability as a therapeutic agent .

Properties

IUPAC Name |

methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOILEULVFQPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465567 | |

| Record name | METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438492-33-2 | |

| Record name | METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.